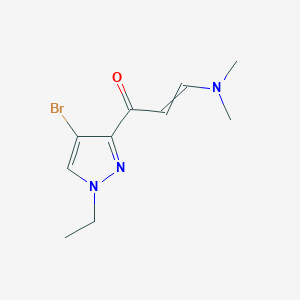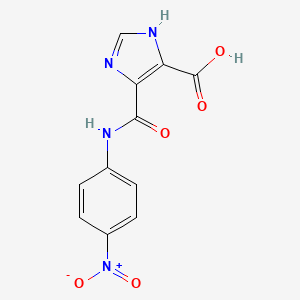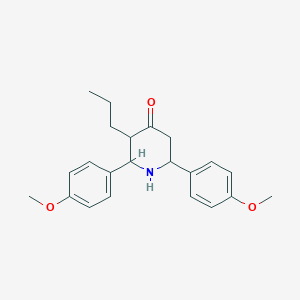![molecular formula C24H22N2O4 B15151076 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)
2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound known for its unique structural properties. This compound features a benzoxazole ring fused with a phenol group, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactionsThe final step involves the condensation of the benzoxazole derivative with the ethoxy-hydroxyphenyl compound under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of 2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)ANILINE: Shares the benzoxazole ring but lacks the ethoxy-hydroxyphenyl group.
2,5-BIS(6-AMINE-BENZOXAZOL-2-YL)THIOPHENE: Contains a thiophene ring instead of the phenol group.
Uniqueness
2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its combination of the benzoxazole ring with the ethoxy-hydroxyphenyl group, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C24H22N2O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C24H22N2O4/c1-4-29-21-7-5-6-16(23(21)28)13-25-17-8-9-20(27)18(12-17)24-26-19-10-14(2)15(3)11-22(19)30-24/h5-13,27-28H,4H2,1-3H3 |
Clave InChI |
NDTXFXAPAUTTEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)


![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)

![N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B15151051.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-{(E)-[4-(methylsulfamoyl)phenyl]diazenyl}naphthalene-2-carboxamide](/img/structure/B15151052.png)
![Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-](/img/structure/B15151053.png)
![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)

